Potency Differentiation: Nlrp3-IN-16 vs. Oridonin
Nlrp3-IN-16 exhibits significantly higher potency in inhibiting IL-1β release compared to the natural product NLRP3 inhibitor Oridonin. This difference in potency is critical for selecting an inhibitor that can achieve robust target engagement at lower, potentially less cytotoxic concentrations. [1]
| Evidence Dimension | Inhibition of IL-1β release |
|---|---|
| Target Compound Data | IC50 = 0.065 μM (ELISA assay) |
| Comparator Or Baseline | Oridonin: IC50 = 1.24 μM (1240 nM) |
| Quantified Difference | 19-fold more potent |
| Conditions | Cell-based assays; Nlrp3-IN-16 in mouse peritoneal macrophages, Oridonin in similar macrophage-based systems. |
Why This Matters
Higher potency enables effective NLRP3 inhibition at lower concentrations, reducing the risk of off-target effects and improving the dynamic range in dose-response experiments.
- [1] Design, synthesis, and biological evaluation of oridonin derivatives as novel NLRP3 inflammasome inhibitors for the treatment of acute lung injury. Sciencedirect. 2024. View Source
